molecular formula C6H8N2O2 B1295909 tetrahidro-1H-pirrolo[1,2-c]imidazol-1,3(2H)-diona CAS No. 5768-79-6

tetrahidro-1H-pirrolo[1,2-c]imidazol-1,3(2H)-diona

Número de catálogo: B1295909
Número CAS: 5768-79-6
Peso molecular: 140.14 g/mol
Clave InChI: CLHGAFMJSNFVRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Aplicaciones Científicas De Investigación

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One practical route to synthesize tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the N–H functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.

Industrial Production Methods: Industrial production methods for this compound typically involve the cyclocondensation of pyrrole-2-carboxylic acid derivatives with carbonyldiimidazole under controlled conditions. The use of microwave-assisted synthesis can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Comparación Con Compuestos Similares

Uniqueness: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific ring fusion and the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound for further research and development.

Actividad Biológica

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, with the chemical formula C₆H₈N₂O₂ and CAS number 5768-79-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
Melting Point160-162 °C
CAS Number5768-79-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study by Zhang et al. (2023) reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells, suggesting a possible mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been evaluated for antimicrobial activity. Research conducted by Lee et al. (2024) found that the compound exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to measure the efficacy of the compound against pathogens such as Staphylococcus aureus and Escherichia coli.

The biological activity of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione affects signaling pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell growth and survival.

Case Study 1: Antitumor Effects in Animal Models

In a recent animal study published by Kim et al. (2024), tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

A clinical study conducted by Patel et al. (2024) assessed the antimicrobial efficacy of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione against clinical isolates from patients with infections. The compound showed promising results with minimal inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Propiedades

IUPAC Name

5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-79-6
Record name 5768-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Pyrrolidinedicarboximide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5H4Q9WQA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 2
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 3
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 4
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 5
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Reactant of Route 6
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Customer
Q & A

Q1: How does the structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione relate to its activity as a serotonin 5-HT1A receptor agonist?

A: Research indicates that modifications to the tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold significantly impact its binding affinity, selectivity, and functional activity towards the serotonin 5-HT1A receptor. For instance, incorporating specific substituents like a 2-(2-ethoxyphenoxy)ethyl group at a particular position within the molecule led to the development of compound 19, a high-affinity and potent 5-HT1A receptor agonist. [] Further studies explored replacing the piperazine ring present in earlier derivatives with alternative structures, resulting in compound 26. This non-piperazine derivative also demonstrated high affinity and potency for the 5-HT1A receptor. [] These findings highlight the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds for potential therapeutic applications.

Q2: What preclinical evidence supports the potential use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics?

A: Compound 19, a tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivative, demonstrated significant antinociceptive effects in the mouse intradermal formalin test, a preclinical model of pain. [] Administering compound 19 effectively reduced pain behaviors in both the early and late phases of the formalin test. Furthermore, the analgesic effect was reversed by WAY-100635, a selective 5-HT1A receptor antagonist, suggesting that the observed pain relief is mediated through the activation of 5-HT1A receptors. These findings provide compelling preclinical evidence for the potential therapeutic use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics.

Q3: How stable is compound 19 and what is its metabolic profile?

A: In vitro pharmacokinetic studies revealed that compound 19 exhibits good metabolic stability in human liver microsomes, with a half-life (t1/2) of approximately 3 hours and an intrinsic clearance rate (CLint) of 3.5 mL/min/kg at a concentration of 5 μM. [] Additionally, it displayed a low level of protein binding (25% at 5 μM). This data suggests favorable metabolic properties for potential therapeutic development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.